molecular formula C23H20N2O3 B2497326 1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797703-07-1

1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2497326
CAS No.: 1797703-07-1
M. Wt: 372.424
InChI Key: ATBATBSHBRQRCZ-UHFFFAOYSA-N
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Description

1’-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, including the formation of the quinoline and benzofuran rings, followed by the spirocyclization with piperidine. Common reagents used in these reactions include molecular iodine, methanesulfonic acid, and various catalysts such as nano ZnO and ionic liquids .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1’-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1’-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1’-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The spirocyclic structure may also contribute to its binding affinity and specificity .

Properties

IUPAC Name

1'-(2-methylquinoline-8-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-10-11-16-6-4-8-18(20(16)24-15)21(26)25-13-5-12-23(14-25)19-9-3-2-7-17(19)22(27)28-23/h2-4,6-11H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBATBSHBRQRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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